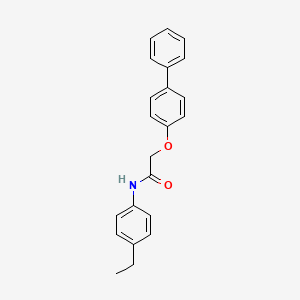

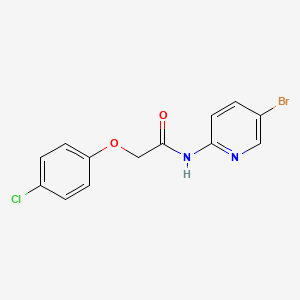

2-(4-biphenylyloxy)-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step chemical reactions, often starting from basic aromatic compounds or acids and involving various reagents to introduce specific functional groups. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of reagent choice and reaction conditions (Sharma et al., 2018).

Molecular Structure Analysis

The structural determination of acetamide derivatives is crucial for understanding their physical and chemical properties. Techniques like X-ray crystallography, NMR, and mass spectrometry are commonly employed. For instance, the crystal structure of certain acetamide derivatives reveals intermolecular hydrogen bonding, which can influence the compound's solubility and reactivity (Sharma et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer Drug Development

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound synthesized for anticancer purposes, showcases the potential of related acetamide derivatives in targeting cancer. Molecular docking analysis indicated its effectiveness against the VEGFr receptor, highlighting the synthesis and structure-activity relationship studies crucial for developing novel anticancer agents (Sharma et al., 2018).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, demonstrates the role of acetamide derivatives in synthesizing antimalarial drugs. This process optimization study underscores the importance of specific acetamide derivatives in pharmaceutical synthesis, contributing to the natural synthesis pathway of antimalarial drugs (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveal the structural and functional versatility of acetamide derivatives. These complexes exhibit significant antioxidant activity, emphasizing the potential of acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Environmental and Biological Interactions

Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the environmental and biological interactions of acetamide derivatives. Understanding these interactions is essential for assessing the environmental impact and safety of these compounds (Coleman et al., 2000).

Synthesis and Pharmacological Assessment

The development of novel acetamide derivatives through the Leuckart synthetic pathway for potential cytotoxic, anti-inflammatory, and analgesic agents demonstrates the broad applicability of acetamide compounds in medicinal chemistry. This research emphasizes the exploration of acetamide derivatives as therapeutic agents (Rani et al., 2016).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-2-17-8-12-20(13-9-17)23-22(24)16-25-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIFPLYTSKCNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(4-phenylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)